molecular formula C9H8ClNO4 B1596720 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone CAS No. 288401-07-0

1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone

Cat. No. B1596720
M. Wt: 229.62 g/mol
InChI Key: UQVHWGGRXQWGGY-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone is a unique chemical compound with the linear formula C9H8ClNO4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . The compound is represented by the SMILES string [O-]N+C(C©=O)=CC(Cl)=C1C)=O .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has focused on synthesizing various derivatives of this compound and evaluating their antimicrobial activity. For instance, Patel et al. (2011) studied the synthesis of derivatives through a series of reactions starting with 4-chloroaniline and evaluating their antimicrobial activity against species like Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi. These derivatives have shown promising results, indicating the potential of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone as a precursor in creating antimicrobial agents (Patel, Nimavat, Vyas, & Patel, 2011).

Chemical Synthesis and Characterization

Another aspect of research involves the synthesis of novel chemical structures using this compound as a starting point. For example, Androsov et al. (2010) explored a one-pot synthesis method leading to 3-aminobenzo[b]thiophenes, demonstrating a convenient approach towards synthesizing aminobenzo[b]thiophenes with potential applications in materials science and pharmaceutical chemistry (Androsov, Solovyev, Petrov, Butcher, & Jasinski, 2010).

Biological Evaluations and Activities

Further investigations have been conducted into the biological activities of synthesized derivatives. For instance, Abdel-Wahab et al. (2023) synthesized a derivative and evaluated its structure using spectroscopic methods, indicating the importance of structural analysis in understanding the activity and properties of new compounds (Abdel-Wahab, Farahat, Kariuki, & El‐Hiti, 2023).

Charge Density Analysis

Hibbs et al. (2003) conducted a detailed study on the charge density and hydrogen bonding motif in a related compound, providing insights into the intra- and intermolecular bonding features crucial for designing molecules with desired properties (Hibbs, Overgaard, & Piltz, 2003).

Safety And Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and Skin Sensitizer 1 . The hazard statements include H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), and H319 (Causes serious eye irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash thoroughly after handling), P272 (Contaminated work clothing should not be allowed out of the workplace), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

1-(5-chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4/c1-4-7(10)3-6(5(2)12)9(13)8(4)11(14)15/h3,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVHWGGRXQWGGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1[N+](=O)[O-])O)C(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373968
Record name 1-(5-chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone

CAS RN

288401-07-0
Record name 1-(5-chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 288401-07-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a mixture of 1-(5-chloro-2-methoxy-4-methyl-3-nitrophenyl)ethanone (8.9 g, 37 mmol, from Oakwood) in methylene chloride (200 mL) was added 1.0 M boron tribromide in methylene chloride (38.4 mL, 38.4 mmol) at −78° C. After stirring at −78° C. for 10 minutes, the reaction was allowed to warm up to 0° C., quenched with water at 0° C., and extracted with dichloromethane. The combined organic layers were washed with brine, dried over sodium sulfate and filtered. After evaporating to dryness under reduced pressure, the residue was used directly in next step (8.2 g, 98%). LCMS calculated for C9H9ClNO4 (M+H)+: m/z=230.0. found: 230.1.
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
38.4 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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